
Methyl 2-aminocycloheptane-1-carboxylate hydrochloride
Overview
Description
Methyl 2-aminocycloheptane-1-carboxylate hydrochloride (CID 1512672) is a bicyclic organic compound characterized by a seven-membered cycloheptane ring substituted with an amino group at position 2 and a methyl ester at position 1. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.12538 g/mol (neutral form) . Key structural features include:
- Stereochemistry: The compound exists as the (1R,2S)-enantiomer, confirmed by its SMILES notation (COC(=O)[C@@H]1CCCCC[C@@H]1N) and InChI identifiers .
- Physicochemical Properties: Collision cross-section (CCS) values for its adducts range from 135.4 Ų ([M+H]⁺) to 142.3 Ų ([M+NH₄]⁺), indicating moderate molecular flexibility and size .
Scientific Research Applications
Methyl 2-aminocycloheptane-1-carboxylate hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is utilized in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-aminocycloheptane-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloalkane-Based Methyl Esters with Amino Substituents
Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride ()
- Structure: Features a five-membered cyclopentane ring with a methylamino group and methyl ester.
- Synthesis : Prepared via reaction with 4-toluenesulfonate in ethyl acetate, yielding a 78% product .
- Key Differences: Smaller ring size (5 vs. 7 members) reduces steric strain but limits conformational flexibility. Molecular weight (C₈H₁₅NO₂): ~157.21 g/mol (estimated), lower than the target compound. No CCS data available for direct comparison.
Methyl 1-(methylamino)cyclohexanecarboxylate Hydrochloride ()
- Structure : Six-membered cyclohexane analog.
- Key Differences: Intermediate ring size balances strain and flexibility.
Comparison Table
Yohimbine-Derived Methyl Esters
17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride ()
- Structure : Complex yohimbane skeleton with ester and hydroxyl groups.
- Key Differences :
Diterpene Methyl Esters ()
Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester are diterpenoid resins.
- Key Differences: Applications: Used in resins and natural products vs. Structure: Linear diterpene skeletons vs. amino-substituted cycloheptane.
Azetidine Derivatives
KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) ()
- Structure : Four-membered azetidine ring with naphthalene and propoxy groups.
- Key Differences: Smaller, strained azetidine ring vs. larger cycloheptane.
Critical Analysis of Physicochemical and Functional Properties
Biological Activity
Methyl 2-aminocycloheptane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with enzymes and receptors, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₇ClN₁O₂
- SMILES : COC(=O)[C@@H]1CCCCC[C@@H]1N
- InChIKey : NLTUVNXVLWWVMX-SFYZADRCSA-N
The compound features a cycloheptane ring, an amino group, and an ester functional group, which contribute to its unique reactivity and biological interactions.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The following mechanisms have been identified:
- Enzymatic Interactions : The compound can act as either an enzyme inhibitor or substrate, influencing enzymatic activity. Its structural features allow it to participate in hydrogen bonding and electrostatic interactions, which are critical for binding affinity and specificity.
- Receptor Binding : It may bind to various receptors, potentially altering signal transduction pathways. This characteristic makes it a candidate for further pharmacological studies.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest its potential role in modulating the activity of pyridoxal phosphate-dependent enzymes, which are crucial in amino acid metabolism .
Neuropharmacological Potential
The compound's structural similarities to neurotransmitters suggest it may interact with neurotransmitter systems, potentially offering neuroprotective effects. Initial findings indicate that it could influence the activity of neurotransmitter receptors, which warrants further investigation into its applications in neuropharmacology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : A study demonstrated that this compound could effectively inhibit certain enzymes involved in amino acid metabolism, showing promise as a therapeutic agent in metabolic disorders .
- Neuroprotective Effects : Preliminary research indicated that the compound may protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
- Signal Transduction Modulation : Investigations into the receptor-binding properties revealed that this compound could modulate pathways related to inflammation and cellular signaling, highlighting its relevance in pharmacological research .
Data Summary Table
Properties
IUPAC Name |
methyl 2-aminocycloheptane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-5-3-2-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNUAZMZZBVMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198283-28-1 | |
Record name | methyl 2-aminocycloheptane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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